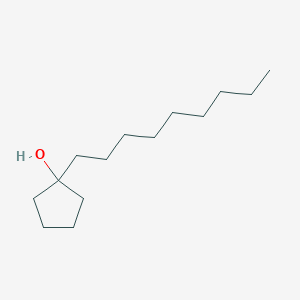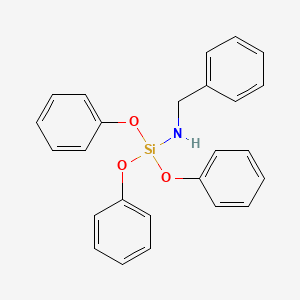
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran is an organic compound with a complex structure that includes a benzofuran ring and a methylbutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran can be achieved through several methods. One common approach involves the catalytic cross-coupling of alkenyllithium reagents with aryl and alkenyl halides. This method uses a palladium-based catalyst, such as Pd2(dba)3/XPhos, to facilitate the reaction under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high efficiency and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(3-Methylbut-2-en-2-yl)benzene: This compound shares a similar side chain but lacks the benzofuran ring.
2-Methylbut-2-en-1-yl acetate: Another related compound with a different functional group arrangement.
Properties
CAS No. |
89880-44-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(3-methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C13H18O/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14-13/h8H,4-7H2,1-3H3 |
InChI Key |
DXFBNKJYSHKTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC2=C(O1)CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


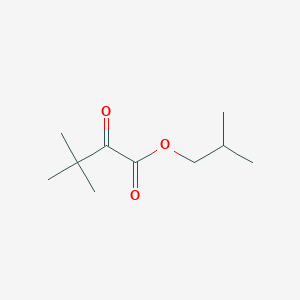
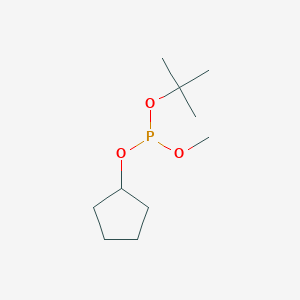
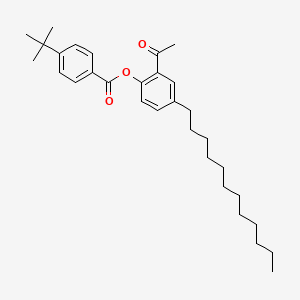
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)

![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)

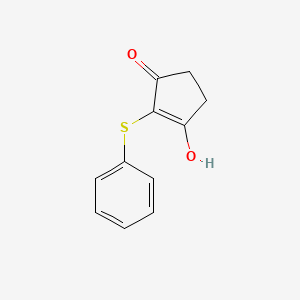
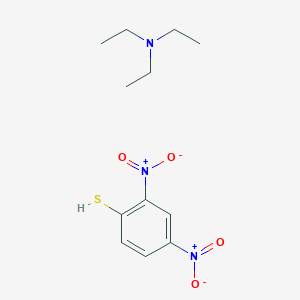
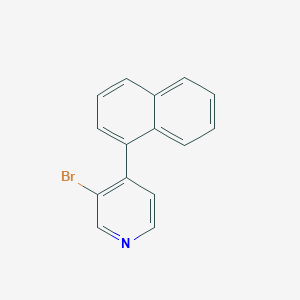
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)
